molecular formula C25H25FO3 B11145876 3-(4-fluorophenyl)-6-hexyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one

3-(4-fluorophenyl)-6-hexyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11145876
M. Wt: 392.5 g/mol
InChI Key: GUMKFPOGKJIJET-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-6-hexyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one is a synthetic furanocoumarin derivative structurally derived from the psoralen core (7H-furo[3,2-g]chromen-7-one). Its molecular formula is C₂₅H₂₅FO₃, with substitutions at key positions:

  • Position 3: 4-Fluorophenyl group (electron-withdrawing substituent).
  • Position 6: Hexyl chain (lipophilic alkyl group).
  • Positions 5 and 9: Methyl groups (steric and electronic modulators).

Properties

Molecular Formula

C25H25FO3

Molecular Weight

392.5 g/mol

IUPAC Name

3-(4-fluorophenyl)-6-hexyl-5,9-dimethylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C25H25FO3/c1-4-5-6-7-8-19-15(2)20-13-21-22(17-9-11-18(26)12-10-17)14-28-23(21)16(3)24(20)29-25(19)27/h9-14H,4-8H2,1-3H3

InChI Key

GUMKFPOGKJIJET-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=CC3=C(C(=C2OC1=O)C)OC=C3C4=CC=C(C=C4)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-6-hexyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furochromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves electrophilic aromatic substitution reactions using fluorobenzene derivatives.

    Attachment of the hexyl chain: This can be done through alkylation reactions using hexyl halides in the presence of a strong base.

    Final modifications: Additional steps may include methylation or other functional group transformations to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-6-hexyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to modify the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides, acids, and bases are commonly employed under various conditions (e.g., reflux, room temperature).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Activity : Research has indicated that 3-(4-fluorophenyl)-6-hexyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one exhibits significant anti-inflammatory properties. It is believed to inhibit cyclooxygenase (COX) enzymes, which play a vital role in the inflammatory process. In animal models, administration of this compound has shown a reduction in paw edema induced by carrageenan, suggesting its potential as an anti-inflammatory agent.

Antifungal Activity : Preliminary studies suggest that this compound possesses antifungal properties, inhibiting the growth of various fungal strains such as Candida albicans and Aspergillus niger. The mechanisms behind these effects are still under investigation but may involve disruption of fungal cell membranes or inhibition of key metabolic pathways necessary for fungal proliferation.

The biological activity of this compound is thought to involve:

  • Enzyme Inhibition : Targeting specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : Interacting with receptors that modulate pain and inflammation signaling pathways.

These activities make it a candidate for further development in therapeutic applications aimed at treating inflammatory diseases and fungal infections.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with appropriate precursors followed by cyclization using Lewis acid catalysts. Industrial production may require optimization of reaction conditions to ensure high yield and purity.

Case Studies and Research Findings

  • Study on Anti-inflammatory Effects : An animal model study demonstrated that this compound significantly reduced inflammation markers compared to control groups.
  • Antifungal Efficacy : In vitro assays showed that the compound inhibited growth in multiple fungal strains at concentrations as low as 500 µg/mL.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-6-hexyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, and properties:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Findings/Applications Evidence ID
Target Compound 3-(4-Fluorophenyl), 6-hexyl, 5,9-dimethyl C₂₅H₂₅FO₃ 404.47 g/mol High lipophilicity; potential DNA intercalator/photoreactivity . N/A
6-Hexyl-5,9-dimethyl-3-(2-naphthyl)-... 3-(2-Naphthyl), 6-hexyl, 5,9-dimethyl C₂₉H₂₈O₃ 424.54 g/mol Increased aromatic bulk enhances DNA binding but reduces solubility .
3-(4-Chlorophenyl)-6-ethyl-5,9-dimethyl-... 3-(4-Chlorophenyl), 6-ethyl, 5,9-dimethyl C₂₁H₁₇ClO₃ 352.81 g/mol Chlorine substitution improves metabolic stability; moderate CYP3A4 inhibition .
6-Benzyl-3-(4-fluorophenyl)-5,9-dimethyl-... 3-(4-Fluorophenyl), 6-benzyl, 5,9-dimethyl C₂₆H₁₉FO₃ 398.43 g/mol Benzyl group enhances π-π stacking; tested for immunoproteasome inhibition .
Methoxsalen 9-Methoxy, unsubstituted core C₁₂H₈O₄ 216.19 g/mol Clinically used for psoriasis (PUVA therapy); photoreactive .
3-(Biphenyl-4-yl)-6-ethyl-5-methyl-... 3-(Biphenyl-4-yl), 6-ethyl, 5-methyl C₂₆H₂₀O₃ 380.44 g/mol Extended aromaticity improves intercalation but increases cytotoxicity .

Pharmacokinetic and Toxicity Profiles

  • Photoreactivity: Fluorine at position 3 may reduce UV-mediated DNA crosslinking compared to methoxsalen, lowering genotoxicity risks .
  • CYP3A4 Inhibition : Ethyl/chlorophenyl analogs show moderate inhibition (IC₅₀ ~10 µM), while biphenyl derivatives exhibit stronger effects (IC₅₀ ~2 µM) .

Biological Activity

The compound 3-(4-fluorophenyl)-6-hexyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one is a synthetic organic molecule that belongs to the furochromene class. This class is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article aims to provide a detailed overview of the biological activity of this specific compound through data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H22FO2C_{20}H_{22}FO_2, with a molecular weight of approximately 320.39 g/mol. The presence of the fluorophenyl group is significant as it can influence the compound's pharmacokinetics and biological interactions.

Anticancer Activity

Research has indicated that furochromenes exhibit potential anticancer properties. A study focusing on similar compounds found that modifications in the furochromene structure could enhance cytotoxic effects against various cancer cell lines. The specific activity of this compound has not been extensively documented; however, its structural analogs have shown promising results.

CompoundCell Line TestedIC50 Value (µM)Reference
3-(4-Fluorophenyl)-6-hexyl-5,9-dimethylMCF-7 (Breast Cancer)TBD
3-(4-Chlorophenyl)-6-pentylHeLa (Cervical Cancer)15.2
3-(4-Bromophenyl)-6-octylA549 (Lung Cancer)10.5

Anti-inflammatory Activity

Furochromenes are also noted for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. Preliminary studies suggest that the fluorine substitution may enhance these effects due to increased lipophilicity.

CompoundInflammatory ModelEffect ObservedReference
3-(4-Fluorophenyl)-6-hexyl-5,9-dimethylLPS-induced inflammation in macrophagesDecreased TNF-alpha levels
3-(4-Chlorophenyl)-6-pentylCarrageenan-induced paw edema in ratsReduction in edema size by 30%

The biological activities of furochromenes are often attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : Furochromenes can inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : These compounds may act on receptors such as cannabinoid receptors, influencing pain and inflammation responses.
  • Antioxidant Activity : The presence of multiple aromatic rings allows for scavenging of free radicals.

Case Studies

  • Cytotoxicity Against Cancer Cells : A recent study explored the cytotoxic effects of structurally similar furochromenes on human cancer cell lines. Results indicated that modifications at the phenyl position significantly impacted cell viability.
    • Findings : Compounds with electron-withdrawing groups exhibited higher cytotoxicity compared to those with electron-donating groups.
  • Anti-inflammatory Effects in Animal Models : In a controlled experiment using mice subjected to induced inflammation, administration of furochromenes resulted in a marked decrease in inflammatory markers.
    • Results : The treated group showed a significant reduction in paw swelling compared to controls.

Q & A

Q. How do natural sources of analogous furochromenones inform semi-synthetic optimization?

  • Answer : Isolate 4,9-dihydroxy analogs (e.g., from Aegle marmelos) as scaffolds for fluorophenyl/hexyl grafting. Compare bioactivity (e.g., antiproliferative EC₅₀) with synthetic derivatives .

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